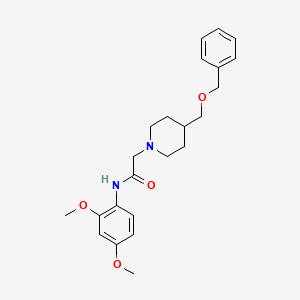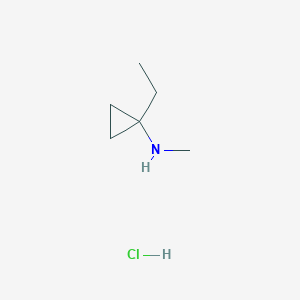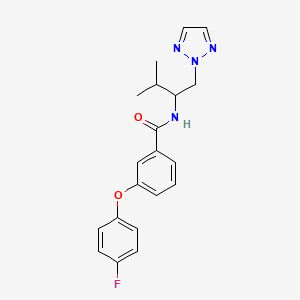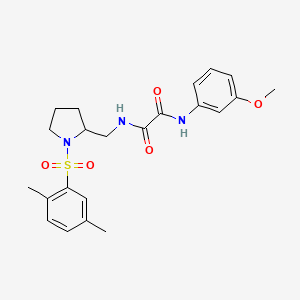![molecular formula C16H15N3O2S B2984145 N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide CAS No. 950241-01-7](/img/structure/B2984145.png)
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide” is a type of thiazole derivative. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring can greatly affect the biological outcomes .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing three carbon atoms, one sulfur atom, and one nitrogen atom . The molecular structure of thiazole derivatives can be influenced by the substituents at different positions on the thiazole ring . Unfortunately, specific structural analysis data for the compound were not found in the available literature.Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide and its derivatives have been explored for their potential antibacterial and antifungal activities. Research has demonstrated the synthesis and characterization of quinazolinone and 4-thiazolidinone compounds, showing significant in vitro activity against various bacterial and fungal strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Dodiya, & Shihora, 2011). Additionally, a study on 1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide derivatives highlighted their efficacy against various Gram-positive and Gram-negative bacterial strains, with certain derivatives showing notable antibacterial activity (Selvakumar & Elango, 2017).
Anticonvulsant and Psychotropic Applications
Quinazolinone derivatives have been investigated for their anticonvulsant and psychotropic properties. A study focusing on N-(4-substitutedphenyl)-4-(1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkanamides and 4-chloro-N′-((1-methyl (or 1,2-dimethyl)-4-oxo-1,2-dihydroquinazolin-3(4H)-yl)-alkaloyl)benzohydrazides reported significant anticonvulsant activity, with some compounds displaying superior efficacy compared to reference drugs (Noureldin et al., 2017). Furthermore, new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives exhibited varied biological properties, including marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines, along with antimicrobial action, presenting a potential for comprehensive therapeutic applications (Zablotskaya et al., 2013).
Antimycobacterial and Antitubercular Activity
Research into novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides has shown promising antitubercular activity. These compounds were designed, synthesized, and evaluated for their efficacy against Mycobacterium tuberculosis H37Rv (Mtb), resulting in several analogs demonstrating potent antitubercular agents with lower cytotoxicity profiles, suggesting potential in treating tuberculosis (Marvadi et al., 2020).
Orientations Futures
Thiazole derivatives are a promising area of research in medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new thiazole derivatives, including the compound , and evaluating their biological activities. Additionally, more detailed studies on the physical and chemical properties, safety profile, and mechanism of action of these compounds could provide valuable insights for the development of new therapeutic agents.
Propriétés
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-8-6-14(20)12-7-11(4-5-13(12)17-8)15(21)19-16-18-9(2)10(3)22-16/h4-7H,1-3H3,(H,17,20)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSQZSWTZKFEBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NC(=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-(2-ethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate](/img/structure/B2984062.png)


![3-(2-(4-(2,4-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2984067.png)



![2-Pyridinamine, 5-iodo-3-nitro-6-[2-(4-nitrophenyl)ethoxy]-](/img/structure/B2984073.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2984077.png)
![(2Z)-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2984078.png)


![1-Iodo-3-(propan-2-yl)imidazo[1,5-a]pyridine](/img/structure/B2984085.png)